molecular formula C20H20N2O2S2 B2471540 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 922922-21-2

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2471540
CAS No.: 922922-21-2
M. Wt: 384.51
InChI Key: MUZLNHTUIVHYQN-UHFFFAOYSA-N
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Description

N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure integrates a 3,4-dimethylphenyl substituent and a (4-methoxyphenyl)thio)acetamide chain, creating a multifunctional reagent for developing novel therapeutic agents. The core research value of this compound lies in its potential as a key intermediate or lead structure for inhibiting carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, which are important targets in the management of type 2 diabetes . Structural analogs that combine heterocyclic systems like thiazole with acetamide moieties have demonstrated potent inhibitory activity against these enzymes, suggesting a plausible research pathway for this compound . The amide functional group within its structure is a critical pharmacophore that can engage in essential hydrogen-bonding interactions with biological targets, thereby influencing the compound's binding affinity and specificity . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly investigating the contributions of the dimethylphenyl and methoxyphenylthio groups to potency and selectivity. Applications & Research Value: This chemical is intended for use in hit-to-lead optimization campaigns, SAR studies, and as a building block in synthesizing more complex molecules for high-throughput screening. Its design is consistent with modern strategies in rational drug design, which often leverage bioisosteric replacement and molecular hybridization to optimize pharmacokinetic properties and efficacy . Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-13-4-5-15(10-14(13)2)18-11-26-20(21-18)22-19(23)12-25-17-8-6-16(24-3)7-9-17/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZLNHTUIVHYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under acidic or basic conditions.

    Substitution Reactions:

    Thioether Formation: The methoxyphenylthio group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thiazole ring or other functional groups to more reduced forms.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings or the thiazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives, including N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide.

  • Mechanism of Action : Thiazole compounds often exhibit their anticancer effects through the induction of apoptosis in cancer cells. For example, research indicated that compounds similar to this thiazole derivative showed significant selectivity against various cancer cell lines, including A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells, with notable IC50 values .
  • Case Studies : In a study by Evren et al. (2019), novel thiazole derivatives were synthesized and tested for their anticancer activity. The results demonstrated that specific substitutions on the thiazole ring enhanced cytotoxicity against cancer cells, suggesting that structural modifications could optimize therapeutic efficacy .

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial potential.

  • Research Findings : A variety of thiazole-based compounds have been synthesized and tested against bacteria and fungi. For instance, studies have shown that certain thiazole derivatives exhibit strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial action is believed to be linked to the disruption of microbial cell membranes or interference with metabolic pathways crucial for microbial survival.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of thiazole derivatives have opened new avenues for treating neurodegenerative diseases.

  • Therapeutic Potential : Thiazole compounds have shown promise in ameliorating conditions associated with Alzheimer’s disease by targeting multiple pathways involved in neurodegeneration. For instance, they may influence amyloid-beta aggregation and tau protein phosphorylation, which are critical in Alzheimer's pathology .
  • Case Studies : Research has indicated that certain thiazole derivatives can enhance cognitive function in animal models by reducing oxidative stress and inflammation in neural tissues .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their pharmacological profiles.

Compound StructureActivityIC50 Value
This compoundAnticancerVaries by cell line
Similar Thiazole DerivativeAntibacterial< 10 µM
Thiazole with Methoxy SubstitutionNeuroprotectiveEffective in models

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide depends on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Phenylthioacetamides: Compounds with similar thioacetamide groups but different aromatic substituents.

Uniqueness

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a synthetic compound belonging to the thiazole family, recognized for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is crucial for its biological activity. The structural formula can be represented as follows:

C18H20N2OS CID 6005798 \text{C}_{18}\text{H}_{20}\text{N}_2\text{OS}\quad \text{ CID 6005798 }

This structure includes a dimethylphenyl group and a methoxyphenyl thio group, contributing to its lipophilicity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The thiazole ring facilitates interactions with enzymes and receptors, leading to modulation of their activity. Notably, it has been shown to inhibit certain enzymes involved in the biosynthesis of essential biomolecules, which underpins its antimicrobial and anticancer effects .

Anticancer Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : The compound demonstrated high potency against sensitive and resistant cancer cell lines, including melanoma and pancreatic cancer. It induces cell death through apoptosis and autophagy mechanisms .
  • In Vivo Studies : In animal models (A375 xenograft model), the compound significantly reduced tumor growth, showcasing promising pharmacokinetic properties .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. It has been reported to inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : Evaluate the cytotoxic effects on melanoma and pancreatic cancer cells.
    • Findings : The compound led to a 60% reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .
  • Antimicrobial Efficacy :
    • Objective : Assess the antibacterial activity against E. coli and S. aureus.
    • Findings : Minimum inhibitory concentrations (MICs) were determined to be 15 µg/mL for E. coli and 20 µg/mL for S. aureus, indicating strong antibacterial properties .

Research Findings Summary Table

Biological ActivityCell Line/PathogenIC50/MIC (µg/mL)Mechanism
AnticancerMelanoma10Apoptosis/Autophagy
AnticancerPancreatic Cancer12Apoptosis/Autophagy
AntimicrobialE. coli15Inhibition of cell wall synthesis
AntimicrobialS. aureus20Inhibition of protein synthesis

Q & A

Q. Optimization Parameters :

  • Temperature : Lower temperatures (0–5°C) minimize side reactions during acylation .
  • Solvent Choice : Polar aprotic solvents enhance intermediate solubility and reaction rates .
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) improves electrophilic substitution efficiency .

Basic: Which spectroscopic techniques confirm the compound’s structural integrity, and what key features do they identify?

Methodological Answer:

Technique Key Structural Features Confirmed Example Data
¹H/¹³C NMR - Thiazole ring protons (δ 7.2–8.1 ppm)
- Methoxy group (δ 3.8–4.0 ppm)
- Acetamide carbonyl (δ 170–175 ppm)
Evidence of aromatic coupling patterns and substituent integration .
IR Spectroscopy - N-H stretch (~3300 cm⁻¹)
- C=O stretch (~1650 cm⁻¹)
- C-S bond (600–700 cm⁻¹)
Confirms amide bond and thioether linkage .
Mass Spectrometry Molecular ion peak matching calculated mass (e.g., m/z 425.5 for C₂₀H₂₀N₂O₂S₂)Validates molecular formula and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?

Methodological Answer:
Contradictions often arise from differences in:

  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), incubation times (24–72 hours), or serum concentrations .
  • Compound Purity : Impurities >5% significantly alter bioactivity; validate via HPLC (>95% purity) before testing .
  • Solubility : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .

Q. Case Study Table :

Study IC₅₀ (μM) Cell Line Key Variable
A 12.3 ± 1.2HeLaSerum-free medium
B 45.7 ± 3.8MCF-710% FBS, 48h incubation

Q. Resolution Strategy :

  • Standardize protocols (e.g., MTT assay, 24h incubation, 5% FBS).
  • Include positive controls (e.g., doxorubicin) to benchmark activity .

Advanced: What strategies improve pharmacokinetic properties without compromising bioactivity?

Methodological Answer:

Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and oral bioavailability .

Structure-Activity Relationship (SAR) :

  • Methoxy Position : Para-substitution on the phenylthio group maximizes target binding .
  • Thiazole Modifications : Methyl groups at C4 improve metabolic stability .

Lipophilicity Adjustment : Replace the 3,4-dimethylphenyl group with fluorinated analogs to balance logP (target 2–3) .

Q. Experimental Workflow :

  • In Vitro ADME : Assess metabolic stability in liver microsomes and plasma protein binding .
  • In Silico Prediction : Use QSAR models to prioritize analogs with optimal permeability (e.g., Caco-2 Papp >1 ×10⁻⁶ cm/s) .

Advanced: How do computational methods elucidate the compound’s mechanism of action?

Methodological Answer:

Molecular Docking :

  • Target Selection : Prioritize kinases (e.g., EGFR) or tubulin based on structural homology to known thiazole inhibitors .
  • Binding Pose Analysis : Identify hydrogen bonds between the acetamide carbonyl and Lys745 (EGFR) or β-tubulin’s colchicine site .

MD Simulations :

  • Stability Assessment : Simulate ligand-protein complexes for 100 ns to evaluate binding stability (RMSD <2 Å) .
  • Free Energy Calculations : Use MM-GBSA to estimate binding affinity (ΔG ≤ -8 kcal/mol) .

Q. Validation :

  • Correlate docking scores (in silico) with experimental IC₅₀ values (in vitro) .

Basic: What in vitro models are suitable for preliminary anticancer activity screening?

Methodological Answer:

  • Cell Lines : Use panels covering diverse cancer types (e.g., NCI-60) to assess selectivity .
  • Assay Protocols :
    • Seed cells at 5,000 cells/well in 96-well plates.
    • Treat with 0.1–100 μM compound for 24–72h.
    • Quantify viability via MTT/WST-1 assays .
  • Data Interpretation : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) and compare to standard chemotherapeutics .

Advanced: How can researchers address low synthetic yields in the final acylation step?

Methodological Answer:

  • Reagent Optimization : Substitute chloroacetyl chloride with bromoacetyl bromide for faster kinetics .
  • Catalyst Screening : Test coupling agents (e.g., HATU, EDC/HOBt) to improve acylation efficiency .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure product .

Q. Troubleshooting Table :

Issue Potential Fix
Low Conversion (<50%)Increase reaction time (24h) or temperature (40°C) .
Side Product FormationAdd molecular sieves to absorb HCl byproducts .

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